molecular formula C17H16N4O8S B335364 ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-METHYL-3,5-DINITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE

ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-METHYL-3,5-DINITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE

Cat. No.: B335364
M. Wt: 436.4 g/mol
InChI Key: JCMSYBYUGUIFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-METHYL-3,5-DINITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-METHYL-3,5-DINITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the aminocarbonyl and benzoyl groups. Common reagents used in these reactions include nitrating agents, amines, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-METHYL-3,5-DINITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amine derivatives, while oxidation could lead to the formation of carboxylic acids or other oxidized products.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-METHYL-3,5-DINITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methyl-3-thiophenecarboxylate
  • Ethyl 5-(aminocarbonyl)-2-(nitrobenzoylamino)-4-methyl-3-thiophenecarboxylate

Uniqueness

ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-METHYL-3,5-DINITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE is unique due to the presence of multiple nitro groups and the specific arrangement of functional groups

Properties

Molecular Formula

C17H16N4O8S

Molecular Weight

436.4 g/mol

IUPAC Name

ethyl 5-carbamoyl-4-methyl-2-[(4-methyl-3,5-dinitrobenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C17H16N4O8S/c1-4-29-17(24)12-8(3)13(14(18)22)30-16(12)19-15(23)9-5-10(20(25)26)7(2)11(6-9)21(27)28/h5-6H,4H2,1-3H3,(H2,18,22)(H,19,23)

InChI Key

JCMSYBYUGUIFCG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])C)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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